molecular formula C11H18Br2O4 B1295099 Diethyl 2,6-dibromoheptanedioate CAS No. 868-68-8

Diethyl 2,6-dibromoheptanedioate

Cat. No.: B1295099
CAS No.: 868-68-8
M. Wt: 374.07 g/mol
InChI Key: SPJSPERKKWTTBF-UHFFFAOYSA-N
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Description

Diethyl 2,6-dibromoheptanedioate is an organic compound with the molecular formula C11H18Br2O4. It is a colorless liquid with a special aroma and a density of 1.51 g/cm³ . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Diethyl 2,6-dibromoheptanedioate can be synthesized by reacting 2,6-dibromo pimelic acid with ethanol. In the laboratory, this reaction is typically carried out under acidic conditions, with excess ethanol used to promote the esterification process . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

Diethyl 2,6-dibromoheptanedioate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form diethyl heptanedioate.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products depending on the reagents and conditions used.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diethyl 2,6-dibromoheptanedioate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl 2,6-dibromoheptanedioate involves its ability to act as a bifunctional initiator in polymerization reactions. The bromine atoms in the compound can initiate radical polymerization, leading to the formation of polymers with specific structures and properties. The molecular targets and pathways involved in these reactions depend on the specific polymerization process and the monomers used .

Comparison with Similar Compounds

  • Dimethyl 2,6-dibromoheptanedioate
  • Diethyl 2,6-dibromohexanedioate
  • Dimethyl 2,6-dibromohexanedioate

Properties

IUPAC Name

diethyl 2,6-dibromoheptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Br2O4/c1-3-16-10(14)8(12)6-5-7-9(13)11(15)17-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJSPERKKWTTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCC(C(=O)OCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007088
Record name Diethyl 2,6-dibromoheptanedioate
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Molecular Weight

374.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868-68-8
Record name 1,7-Diethyl 2,6-dibromoheptanedioate
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Record name Diethyl 2,6-dibromoheptanedioate
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Record name Diethyl 2,6-dibromoheptanedioate
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Record name Diethyl 2,6-dibromoheptanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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